molecular formula C10H10INO B3197422 3-Iodo-5-methoxy-1-methyl-1H-indole CAS No. 1005349-15-4

3-Iodo-5-methoxy-1-methyl-1H-indole

Cat. No. B3197422
M. Wt: 287.10 g/mol
InChI Key: UCWQLMURICCFLX-UHFFFAOYSA-N
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Patent
US08785639B2

Procedure details

A flask containing 5-methoxy-1H-indole (5.15 g, 35.0 mmol) in DMF (100 mL) at rt was stirred with KOH (2.06 g, 36.7 mmol) for about 15 min and then treated with iodine (9.06 g, 35.7 mmol). After about 30 min, 60 wt % NaH (1.68 g, 42.0 mmol) was added portion-wise. After about 15 min, MeI (2.41 mL, 38.5 mmol) was added and the mixture was stirred for about 15 min. The solvents were evaporated under reduced pressure and the residue was stirred with water (300 mL) for about 15 min at P. The slurry was treated with DCM (100 mL) and the layers were separated. The aqueous layer was extracted with DCM (30 mL) and the combined organics were washed with water (100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 99%) as a crude intermediate that was carried on to the next step without characterization.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Three
Name
Quantity
1.68 g
Type
reactant
Reaction Step Four
Name
Quantity
2.41 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2C(=[CH:10][CH:11]=1)NC=[CH:6]2.[OH-].[K+].[I:14]I.[H-].[Na+].CI.[CH3:20][N:21]([CH:23]=O)[CH3:22]>>[I:14][C:6]1[C:5]2[C:22](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:21]([CH3:20])[CH:23]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.06 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
9.06 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
1.68 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
2.41 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for about 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After about 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
the residue was stirred with water (300 mL) for about 15 min at P
Duration
15 min
ADDITION
Type
ADDITION
Details
The slurry was treated with DCM (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (30 mL)
WASH
Type
WASH
Details
the combined organics were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CN(C2=CC=C(C=C12)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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